![molecular formula C10H11NO3 B2574379 4-[(4-ヒドロキシフェニル)メチル]-1,3-オキサゾリジン-2-オン CAS No. 1144497-33-5](/img/structure/B2574379.png)
4-[(4-ヒドロキシフェニル)メチル]-1,3-オキサゾリジン-2-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(4-Hydroxyphenyl)methyl]-1,3-oxazolidin-2-one is a chemical compound that belongs to the class of oxazolidinones This compound is characterized by its phenolic structure and a heterocyclic oxazolidinone ring
科学的研究の応用
4-[(4-Hydroxyphenyl)methyl]-1,3-oxazolidin-2-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound has potential biological activity and can be used in the study of enzyme inhibitors or receptor ligands.
Medicine: It may have therapeutic potential in the development of new drugs, particularly as an antibacterial agent.
Industry: The compound can be utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(4-Hydroxyphenyl)methyl]-1,3-oxazolidin-2-one typically involves the reaction of 4-hydroxybenzylamine with a suitable carbonyl compound under acidic or basic conditions. The reaction proceeds through the formation of an intermediate imine, which is then cyclized to form the oxazolidinone ring.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors with controlled temperature and pressure conditions. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
化学反応の分析
Types of Reactions: 4-[(4-Hydroxyphenyl)methyl]-1,3-oxazolidin-2-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the phenolic group.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the oxazolidinone ring.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides or other suitable nucleophiles.
Major Products Formed:
Oxidation: Formation of 4-hydroxybenzoic acid derivatives.
Reduction: Reduction products may include various amines or alcohols.
Substitution: Substitution reactions can lead to the formation of alkylated or acylated derivatives.
作用機序
The mechanism by which 4-[(4-Hydroxyphenyl)methyl]-1,3-oxazolidin-2-one exerts its effects involves its interaction with specific molecular targets and pathways. The phenolic group can act as a hydrogen bond donor or acceptor, influencing its binding affinity to biological targets. The oxazolidinone ring can interact with enzymes or receptors, modulating their activity.
類似化合物との比較
4-Hydroxyphenylacetic acid: A related compound with a similar phenolic structure.
4-Hydroxybenzylamine: A precursor in the synthesis of 4-[(4-Hydroxyphenyl)methyl]-1,3-oxazolidin-2-one.
Vancomycin: A glycopeptide antibiotic that contains 4-hydroxyphenylglycine, a structurally related compound.
Uniqueness: 4-[(4-Hydroxyphenyl)methyl]-1,3-oxazolidin-2-one is unique due to its combination of phenolic and oxazolidinone functionalities, which confer distinct chemical and biological properties compared to its similar compounds.
This comprehensive overview highlights the significance of 4-[(4-Hydroxyphenyl)methyl]-1,3-oxazolidin-2-one in scientific research and its potential applications across various fields
特性
IUPAC Name |
4-[(4-hydroxyphenyl)methyl]-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c12-9-3-1-7(2-4-9)5-8-6-14-10(13)11-8/h1-4,8,12H,5-6H2,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPLCXHWYPWVJDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)O1)CC2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[(2Z)-4-methoxy-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2574297.png)
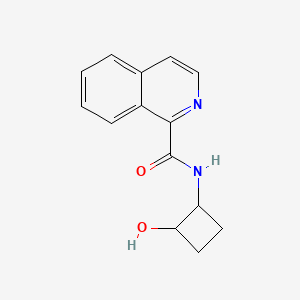
![2-[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-N-[(pyridin-2-yl)methyl]-1,3-thiazole-5-carboxamide](/img/structure/B2574301.png)
![4-Methoxybicyclo[2.2.1]heptan-1-amine;hydrochloride](/img/structure/B2574302.png)
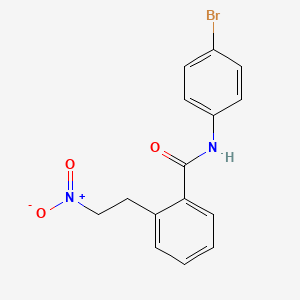
![(1E)-1-[benzyl(methyl)amino]-4,4,5,5,5-pentafluoropent-1-en-3-one](/img/structure/B2574305.png)
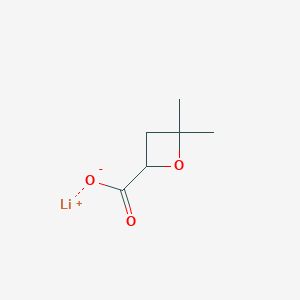
![2-[(4-chlorophenyl)sulfanyl]-N-[4-(morpholin-4-yl)phenyl]acetamide](/img/structure/B2574307.png)
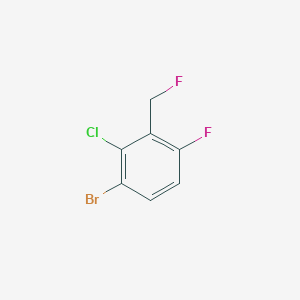
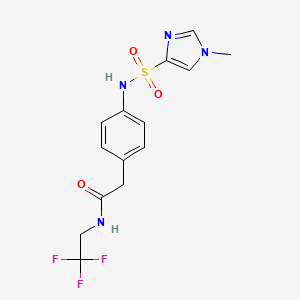


![2-({8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-[(furan-2-yl)methyl]butanamide](/img/structure/B2574316.png)
![5-(Tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-1-carboxylic acid](/img/structure/B2574317.png)
